molecular formula C20H18N2O3S B11649700 ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11649700
M. Wt: 366.4 g/mol
InChI Key: DWAJMIRFDDBMLR-JTKJEDPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the condensation reaction between 4-methylbenzaldehyde and 3-aminopyridine to form an intermediate. Subsequent cyclization with ethyl 2-bromoacetoacetate yields the target compound.

      Reaction Conditions: These reactions are typically carried out in organic solvents (e.g., ethanol or dichloromethane) under reflux conditions.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

  • Chemical Reactions Analysis

      Reactivity: Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various reactions

      Common Reagents and Conditions: Reagents like strong acids, bases, and reducing agents are used. Reaction conditions vary based on the specific transformation.

      Major Products: The products depend on the reaction type. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.

  • Scientific Research Applications

      Chemistry: Used as a building block in the design of organic materials for optoelectronic devices.

      Biology: Investigated for potential bioactivity due to its structural features.

      Medicine: No direct medicinal applications reported, but its derivatives might have pharmacological relevance.

      Industry: Limited industrial applications, but research continues to explore its potential.

  • Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented. its electron-donor properties suggest involvement in charge transport or energy transfer processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other π-conjugated molecules, such as triphenylamine (TPA), share structural features.

    Remember that this compound’s detailed properties and applications may continue to evolve as research progresses.

    Properties

    Molecular Formula

    C20H18N2O3S

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate

    InChI

    InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,23H,3H2,1-2H3/b16-11-,22-19?

    InChI Key

    DWAJMIRFDDBMLR-JTKJEDPUSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=C(C=C3)C)O

    Canonical SMILES

    CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=C(C=C3)C)O

    Origin of Product

    United States

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